9-(4-butylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
The compound is a derivative of purine and pyrimidine, which are two types of heterocyclic aromatic compounds that form the structural foundation of nucleic acids like DNA and RNA . Purines consist of a two-ring structure (a six-membered and a five-membered nitrogen-containing ring fused together), while pyrimidines have a single six-membered nitrogen-containing ring .
Synthesis Analysis
The synthesis of purines and pyrimidines occurs through various biosynthetic pathways. In humans, purine synthesis occurs through the purine biosynthetic pathway, where the molecule inosine monophosphate (IMP) serves as the precursor . The synthesis is highly regulated and takes place in the cytoplasm of cells . Lab synthesis is via Traube purine synthesis .Molecular Structure Analysis
Purines are composed of a pyrimidine ring fused with an imidazole ring. The molecule consists of four nitrogen atoms and six carbon atoms forming two rings—a nine-membered double-ring system . Pyrimidines consist of a single six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
Purines and pyrimidines participate in a variety of chemical reactions, most notably in the synthesis of DNA and RNA. They also play a crucial role in energy storage and transfer through molecules like ATP, and signal transduction as secondary messengers (cAMP) .Physical and Chemical Properties Analysis
Purines are relatively larger than pyrimidines and have a higher molecular weight. They are soluble in water and are relatively stable at the physiological pH .Mechanism of Action
Properties
CAS No. |
893957-30-7 |
---|---|
Molecular Formula |
C23H31N5O3 |
Molecular Weight |
425.533 |
IUPAC Name |
9-(4-butylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H31N5O3/c1-4-6-8-17-9-11-18(12-10-17)26-13-7-14-27-19-20(24-22(26)27)25(3)23(30)28(21(19)29)15-16-31-5-2/h9-12H,4-8,13-16H2,1-3H3 |
InChI Key |
ULJVZGGUDRQVTN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOCC |
solubility |
not available |
Origin of Product |
United States |
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